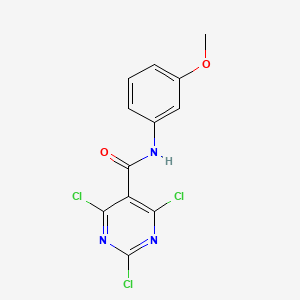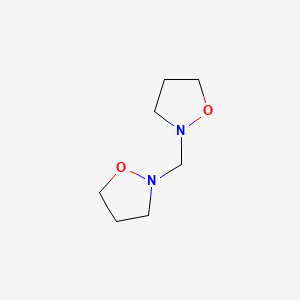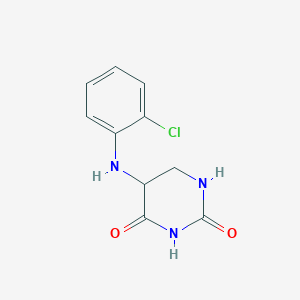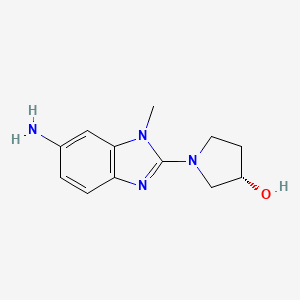![molecular formula C18H14N2O3 B12914117 methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate CAS No. 55854-85-8](/img/structure/B12914117.png)
methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate is a complex organic compound belonging to the indolizinoquinoline family. This compound is characterized by its unique fused ring structure, which includes both indole and quinoline moieties. These structural features make it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole moiety, followed by the construction of the quinoline ring. Key steps may include:
Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Cyclization: The indole derivative undergoes cyclization with appropriate reagents to form the quinoline ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Functionalized quinoline derivatives with various substituents.
Aplicaciones Científicas De Investigación
Methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Oxolinic Acid: A quinoline derivative with antibacterial properties.
Nalidixic Acid: Another quinoline-based compound used as an antibacterial agent.
Methyl 8-aryl-6-methyl-9-oxo-8,9-dihydroindolizino[1,2-b]quinoline-7-carboxylate: A structurally similar compound with variations in the aryl group.
Uniqueness
Methyl 8-methyl-9-oxo-9,11-dihydroindolizino[1,2-b]quinoline-7-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused indole and quinoline rings provide a versatile scaffold for further functionalization and exploration in various research fields.
Propiedades
Número CAS |
55854-85-8 |
|---|---|
Fórmula molecular |
C18H14N2O3 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c1-10-13(18(22)23-2)8-15-16-12(9-20(15)17(10)21)7-11-5-3-4-6-14(11)19-16/h3-8H,9H2,1-2H3 |
Clave InChI |
MEUPTTOZCKHPNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C3=NC4=CC=CC=C4C=C3CN2C1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate](/img/structure/B12914076.png)

![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)





![Cyclohexane, [(1-methylpropyl)thio]-](/img/structure/B12914127.png)
![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
